2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine
Overview
Description
2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic aromatic organic compound that features a pyridine ring attached to a thieno[2,3-d]pyrimidin-4-amine core
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
It’s known that the compound inhibits cyt-bd . The inhibition of Cyt-bd could potentially disrupt the energy metabolism of Mycobacterium tuberculosis, affecting its survival and proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the energy metabolism of Mycobacterium tuberculosis, given its target is Cyt-bd . Cyt-bd is involved in the electron transport chain, a crucial part of cellular respiration. By inhibiting Cyt-bd, the compound could disrupt this process, leading to downstream effects such as decreased ATP production and impaired growth of the bacteria.
Result of Action
The result of the action of this compound is the inhibition of Cyt-bd in Mycobacterium tuberculosis . This inhibition could potentially lead to a disruption in the bacteria’s energy metabolism, impairing its growth and proliferation.
Biochemical Analysis
Biochemical Properties
2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cytochrome bd oxidase in Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a decrease in ATP production, which is essential for the bacterium’s energy metabolism. Additionally, this compound has been found to inhibit other enzymes involved in cellular signaling pathways, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic activity, leading to reduced cell viability and proliferation . It influences cell signaling pathways by inhibiting key enzymes, resulting in altered gene expression and disrupted cellular metabolism. In Mycobacterium tuberculosis, this compound inhibits ATP production, which is critical for the bacterium’s survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cytochrome bd oxidase, inhibiting their activity . This binding interaction disrupts the enzyme’s function, leading to a cascade of effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism . For instance, the compound’s inhibition of cytochrome bd oxidase affects the electron transport chain, leading to altered metabolic flux and changes in metabolite levels . These interactions underscore the compound’s potential to modulate metabolic pathways and influence cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. Studies have shown that this compound can be efficiently transported across cell membranes, facilitating its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with cytochrome bd oxidase occurs in the bacterial cell membrane, where the enzyme is localized . This precise localization ensures that this compound can effectively exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with thiophene-2-carboxylic acid followed by cyclization under acidic conditions. Another method involves the reaction of 2-(Pyridin-2-yl)thiophene with guanidine in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives
Thieno[2,3-d]pyrimidin-4-amine analogs
Pyridine-based heterocycles
Uniqueness: 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. Its combination of pyridine and thieno[2,3-d]pyrimidin rings provides a scaffold that is both versatile and reactive, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-pyridin-2-ylthieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c12-9-7-4-6-16-11(7)15-10(14-9)8-3-1-2-5-13-8/h1-6H,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCXDRNTNJYTOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C3C=CSC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.